molecular formula C21H19Cl2N3OS B6516606 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-38-3

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6516606
CAS No.: 899913-38-3
M. Wt: 432.4 g/mol
InChI Key: YUKUDVORXSMMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group attached to a 1,4-diazaspiro[4.4]nona-1,3-dien-2-yl scaffold via a sulfanyl linkage. Its molecular formula is C₂₁H₁₉Cl₂N₃OS, with an average molecular mass of 444.37 g/mol. The spirocyclic diaza ring system confers structural rigidity, while the dichlorophenyl and phenylacetamide moieties contribute to its electronic and steric profile.

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c22-16-9-8-14(12-17(16)23)19-20(26-21(25-19)10-4-5-11-21)28-13-18(27)24-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKUDVORXSMMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 899906-22-0) is a complex organic molecule with potential biological significance. Its unique structure incorporates a spirocyclic framework and various functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18Cl3N3OSC_{21}H_{18}Cl_{3}N_{3}OS with a molecular weight of 466.8 g/mol. The structure features a diazaspiro framework which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₈Cl₃N₃OS
Molecular Weight466.8 g/mol
CAS Number899906-22-0

Antimicrobial Properties

Recent studies have indicated that compounds with similar diazaspiro structures exhibit antimicrobial activity. For instance, derivatives of diazaspiro compounds have been shown to inhibit the growth of various bacterial strains and fungi, suggesting that the compound may also possess similar properties.

  • Inhibition of Bacterial Growth : Compounds related to this structure have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The potential antifungal activity against species such as Candida has been noted in related compounds, indicating possible therapeutic applications in treating fungal infections.

The proposed mechanism of action for compounds with diazaspiro structures often involves interference with microbial cell wall synthesis or disruption of membrane integrity. For example, studies have shown that certain derivatives inhibit ergosterol biosynthesis, crucial for fungal cell membrane stability.

Study on Antifungal Activity

In a study examining the antifungal properties of spirocyclic compounds, it was found that specific derivatives exhibited potent activity against Candida albicans. The mechanism involved inhibition of phospholipase A2-like activity, which is essential for fungal virulence.

  • Experimental Setup : Mice were infected with C. albicans and treated with varying doses of the compound.
  • Results : Significant survival rates were observed in treated groups compared to controls, indicating the compound's potential as an antifungal agent.

Table: Efficacy Against Fungal Strains

CompoundConcentration (mg/kg)Survival Rate (%)
Control020
Compound A2080
Compound B30100

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that similar diazaspiro derivatives exhibit low cytotoxicity in mammalian cell lines, suggesting that this compound may also be safe for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their physicochemical and biological attributes.

Structural Analog: 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

  • Molecular Formula : C₂₂H₂₁Cl₂N₃OS
  • Average Mass : 446.39 g/mol
  • Key Differences :
    • The spiro ring system is expanded from [4.4] to [4.5] , increasing the ring size and altering conformational flexibility.
    • Higher molecular mass (446.39 vs. 444.37 g/mol) due to an additional CH₂ unit in the spiro ring.

Functional Analog: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Average Mass : 402.27 g/mol
  • Key Differences :
    • Replaces the diazaspiro ring with a 2,3-dihydro-1H-pyrazol-4-yl heterocycle, reducing rigidity.
    • Features a 1,5-dimethyl group on the pyrazole ring, increasing steric hindrance.
  • Structural Insights :
    • Crystal structure analysis reveals three conformers in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° , indicating conformational plasticity .
    • Forms N—H⋯O hydrogen-bonded dimers (R₂²(10) motif), a trait shared with other acetamide derivatives that may enhance crystallinity or stability .
  • Synthetic Route: Synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 4-aminoantipyrine, differing from the target compound’s synthesis (if applicable).

Electronic Analog: N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide

  • Molecular Formula : C₂₅H₂₇FN₃O₂
  • Average Mass : 436.50 g/mol
  • Key Differences :
    • Substitutes 3,4-dichlorophenyl with 4-fluorophenyl , reducing electron-withdrawing effects and altering lipophilicity.
    • Incorporates a 3,4-dimethylphenyl group in the acetamide moiety, enhancing steric bulk compared to the unsubstituted phenyl group in the target compound.

Comparative Data Table

Property/Compound Target Compound Spiro[4.5] Analog Pyrazole Analog Fluorophenyl Analog
Molecular Formula C₂₁H₁₉Cl₂N₃OS C₂₂H₂₁Cl₂N₃OS C₁₉H₁₇Cl₂N₃O₂ C₂₅H₂₇FN₃O₂
Average Mass (g/mol) 444.37 446.39 402.27 436.50
Key Substituents 3,4-Dichlorophenyl, diazaspiro[4.4] 3,4-Dichlorophenyl, spiro[4.5] 3,4-Dichlorophenyl, pyrazole 4-Fluorophenyl, dimethylphenyl
Ring System 1,4-Diazaspiro[4.4]nona-1,3-dien 1,4-Diazaspiro[4.5]deca-1,3-dien 2,3-Dihydro-1H-pyrazole 1,4-Diazaspiro[4.4]non-1-en
Noted Properties Rigid spirocyclic core, sulfur-containing linker Increased ring size Conformational flexibility, H-bonding Enhanced lipophilicity

Key Findings and Implications

Structural Rigidity vs. Flexibility : The target compound’s diazaspiro[4.4] system offers greater rigidity compared to the pyrazole analog’s flexible dihydroheterocycle . This may enhance target selectivity but reduce adaptability in binding pockets.

Electronic Effects : Chlorine substituents (strong electron-withdrawing) in the target compound vs. fluorine (moderate electronegativity) in the fluorophenyl analog suggest divergent electronic profiles, impacting reactivity and interactions with biological targets .

Synthetic Accessibility : The pyrazole analog’s synthesis via carbodiimide coupling is well-established, whereas the target compound’s route (if similar) may require optimization for the spirocyclic intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.